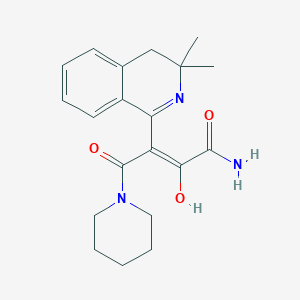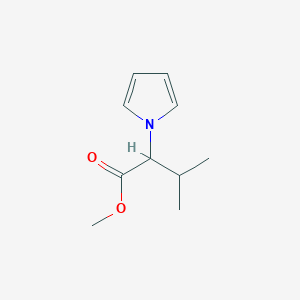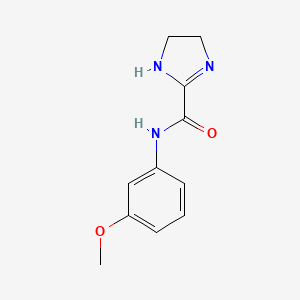![molecular formula C23H14Cl3N3O2 B11075330 4-chloro-N-{3-(4-chlorophenyl)-1-[(4-chlorophenyl)carbonyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B11075330.png)
4-chloro-N-{3-(4-chlorophenyl)-1-[(4-chlorophenyl)carbonyl]-1H-pyrazol-5-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-[1-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound characterized by its multiple chlorinated aromatic rings and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[1-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]BENZAMIDE typically involves multiple steps:
Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of the pyrazole core: The pyrazole ring is formed by reacting hydrazine with 4-chlorophenylacetone under acidic conditions.
Coupling reactions: The final compound is synthesized by coupling the pyrazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[1-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]BENZAMIDE undergoes several types of chemical reactions:
Substitution reactions: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-CHLORO-N-[1-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[1-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE: Similar in structure but with a methoxy group instead of a pyrazole ring.
4-CHLOROBENZOYL CHLORIDE: A precursor in the synthesis of the target compound.
Uniqueness
4-CHLORO-N-[1-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]BENZAMIDE is unique due to its combination of multiple chlorinated aromatic rings and a pyrazole core, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H14Cl3N3O2 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-chlorobenzoyl)-5-(4-chlorophenyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C23H14Cl3N3O2/c24-17-7-1-14(2-8-17)20-13-21(27-22(30)15-3-9-18(25)10-4-15)29(28-20)23(31)16-5-11-19(26)12-6-16/h1-13H,(H,27,30) |
InChI Key |
DWQXLJLNOFQYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B11075279.png)
![N-[(2-methylquinolin-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075282.png)

![2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide](/img/structure/B11075302.png)
![3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11075307.png)
![N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B11075311.png)
![6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane](/img/structure/B11075327.png)
![5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline](/img/structure/B11075328.png)
![2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B11075331.png)
![1,4-dimethyl-2,3-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B11075332.png)

![2,7,9-Trimethyl-5-pyridin-3-yl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11075345.png)
